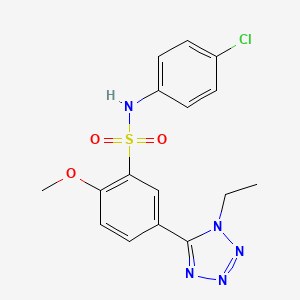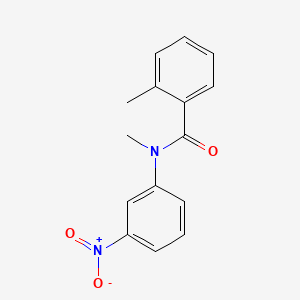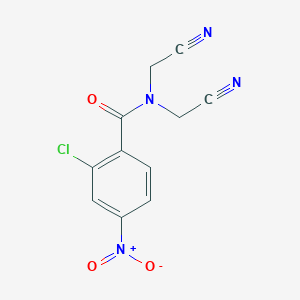
2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide is an organic compound with the molecular formula C11H8ClN3O3. This compound is characterized by the presence of a chloro group, two cyanomethyl groups, and a nitro group attached to a benzamide core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide typically involves the following steps:
Nitration: The nitration of 2-chlorobenzamide to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The cyanomethyl groups can undergo hydrolysis to form carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: 2-amino-N,N-bis(cyanomethyl)-4-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids.
Scientific Research Applications
2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyanomethyl groups can interact with nucleophiles. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-bis(cyanomethyl)benzamide: Lacks the nitro group, which affects its reactivity and applications.
4-nitro-N,N-bis(cyanomethyl)benzamide: Lacks the chloro group, leading to different substitution reactions.
2-chloro-4-nitrobenzamide: Lacks the cyanomethyl groups, affecting its overall chemical behavior.
Uniqueness
2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide is unique due to the combination of chloro, nitro, and cyanomethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O3/c12-10-7-8(16(18)19)1-2-9(10)11(17)15(5-3-13)6-4-14/h1-2,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYPNMJENSGFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-methylbutanamide](/img/structure/B5839571.png)

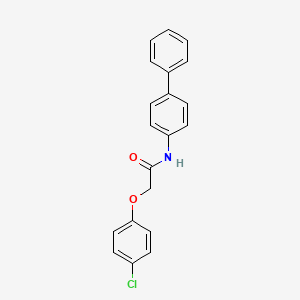
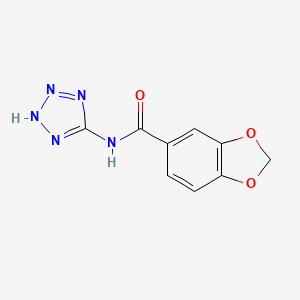



![1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE](/img/structure/B5839618.png)
![N-[2-(methylthio)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5839627.png)
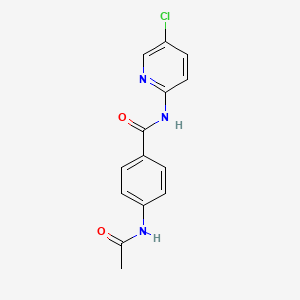
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5839658.png)
